3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Overview
Description
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid is an organic compound with the molecular formula C6H8F2O3 It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid typically involves the following steps:
Fluorination: The incorporation of fluorine atoms is usually carried out using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation: The final step involves the formation of the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide (CO2) under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid.
Reduction: Formation of 3-cyclopropyl-2,2-difluoro-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl and fluorine groups can enhance binding affinity and selectivity, leading to specific biological effects. The hydroxyl and carboxylic acid groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid
- 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanol
- 3-Cyclopropyl-2,2-difluoro-3-aminopropanoic acid
Uniqueness
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid is unique due to the combination of its structural features, including the cyclopropyl group, fluorine atoms, and hydroxyl group
Properties
IUPAC Name |
3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3-4,9H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJCVJPVUQUNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(C(=O)O)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681240-15-3 | |
Record name | 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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